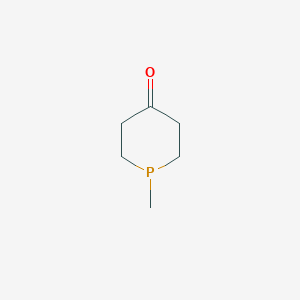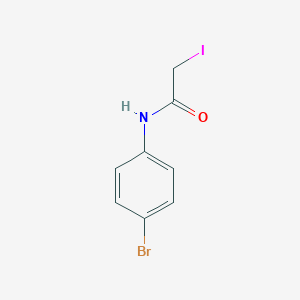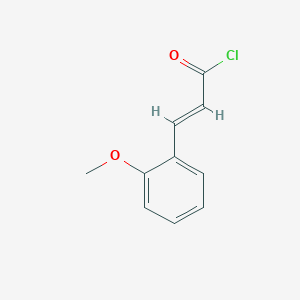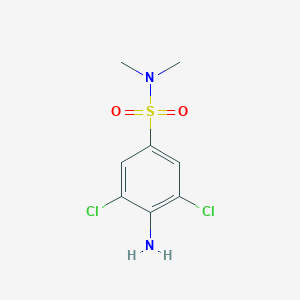
2-Bromo-2-butenoato de metilo
Descripción general
Descripción
Methyl 2-bromo-2-butenoate is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-bromo-2-butenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-bromo-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de fármacos quirales
El 2-Bromo-2-butenoato de metilo es un intermedio clave en la síntesis de fármacos quirales. Se somete a biotransformación catalizada por la enzima amarilla vieja para producir (S)-2-bromobutanoato de metilo, que es crucial para la producción de varios productos farmacéuticos quirales .
Estudios de biotransformación
El compuesto se utiliza en estudios de biotransformación, particularmente en reacciones que implican fermentación con levadura de panadería. Este proceso produce ácido (S)-2-bromobutanoico, proporcionando información sobre las vías enzimáticas y los procesos de fermentación .
Reactivo bianelante en la síntesis orgánica
Como reactivo bianelante, el this compound participa en adiciones dobles de Michael. Esta aplicación es significativa en la construcción de moléculas orgánicas complejas, incluidos compuestos cíclicos y productos naturales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-bromo-2-butenoate, also known as Methyl (Z)-2-bromocrotonate, primarily targets the old yellow enzyme (OYE) in baker’s yeast . This enzyme plays a crucial role in the biotransformation of various compounds.
Mode of Action
The compound interacts with the old yellow enzyme, which catalyzes its biotransformation . This interaction results in the conversion of Methyl 2-bromo-2-butenoate to Methyl (S)-2-bromobutanoate .
Biochemical Pathways
The biochemical pathway involved in this process is the fermentation pathway in baker’s yeast . The old yellow enzyme catalyzes the transformation of Methyl 2-bromo-2-butenoate, affecting the downstream production of Methyl (S)-2-bromobutanoate . This compound is a key intermediate for the synthesis of chiral drugs .
Pharmacokinetics
Its biotransformation by the old yellow enzyme suggests that it may be metabolized in organisms that express this enzyme . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure and the biological context.
Result of Action
The result of Methyl 2-bromo-2-butenoate’s action is the production of Methyl (S)-2-bromobutanoate . This compound is a key intermediate in the synthesis of chiral drugs , which are important in pharmaceutical applications due to their high selectivity and efficacy.
Action Environment
The action of Methyl 2-bromo-2-butenoate is influenced by environmental factors such as the presence of the old yellow enzyme and the conditions suitable for yeast fermentation . The compound’s action, efficacy, and stability could be affected by changes in these environmental conditions.
Propiedades
IUPAC Name |
methyl (Z)-2-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKWWKUPZZAUQL-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17642-18-1 | |
| Record name | Methyl 2-bromo-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Methyl 2-bromocrotonate in organic synthesis?
A1: Methyl 2-bromocrotonate serves as a versatile reagent in organic synthesis, primarily recognized for its role in vinyl cyclopropanation and oxiranation reactions []. Additionally, it acts as a key component in bisannulation reactions, enabling the formation of two rings in a single molecule []. These reactions are valuable tools for constructing complex molecules relevant to various fields, including medicinal chemistry and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)


![N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide](/img/structure/B103664.png)


![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)


![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)



